molecular formula C27H58ClNO2 B15158831 N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride CAS No. 769921-61-1

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride

Cat. No.: B15158831
CAS No.: 769921-61-1
M. Wt: 464.2 g/mol
InChI Key: JBBRFGULSDPYQF-UHFFFAOYSA-M
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Description

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride is a quaternary ammonium compound characterized by a long hydrophobic alkyl chain (octadecan-1-aminium) and hydrophilic hydroxybutyl substituents. Its structure imparts surfactant properties, making it useful in industrial applications such as emulsification, corrosion inhibition, and antimicrobial formulations. The presence of hydroxyl groups enhances solubility in polar solvents, while the methyl group modifies steric and electronic interactions.

Properties

CAS No.

769921-61-1

Molecular Formula

C27H58ClNO2

Molecular Weight

464.2 g/mol

IUPAC Name

bis(4-hydroxybutyl)-methyl-octadecylazanium;chloride

InChI

InChI=1S/C27H58NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-28(2,24-19-21-26-29)25-20-22-27-30;/h29-30H,3-27H2,1-2H3;1H/q+1;/p-1

InChI Key

JBBRFGULSDPYQF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CCCCO)CCCCO.[Cl-]

Origin of Product

United States

Preparation Methods

Direct Alkylation of N-Methyloctadecanamine

The most straightforward route involves reacting N-methyloctadecanamine with two equivalents of 4-chloro-1-butanol under basic conditions. This method, adapted from protocols for tri-n-octyl methyl ammonium chloride, proceeds via nucleophilic substitution:

$$
\text{N-Methyloctadecanamine} + 2\,\text{Cl-(CH}2\text{)}4\text{-OH} \xrightarrow{\text{Base}} \text{N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride} + 2\,\text{HCl}
$$

Key Parameters

  • Solvent : Ethanol or isopropanol (polar protic solvents enhance nucleophilicity).
  • Temperature : 75–90°C, balancing reaction rate and byproduct formation.
  • Catalyst : Triethylamine or K$$2$$CO$$3$$ to neutralize HCl and drive the equilibrium.

Challenges : Competing elimination reactions at elevated temperatures may reduce yields. Source reports 70–80% yields for analogous quaternary ammonium salts under optimized conditions.

Two-Step Alkylation with Epoxide Intermediates

An alternative approach employs 1,2-epoxybutane as the alkylating agent. The tertiary amine first reacts with the epoxide to form a secondary alcohol intermediate, followed by a second alkylation:

$$
\text{N-Methyloctadecanamine} + \text{C}4\text{H}8\text{O} \rightarrow \text{N-(4-Hydroxybutyl)-N-methyloctadecanamine} \xrightarrow{\text{C}4\text{H}8\text{O}} \text{Target Compound}
$$

Advantages : Epoxides minimize halide byproducts, simplifying purification.
Limitations : Requires strict moisture control to prevent ring-opening side reactions.

Solid-Supported Catalytic Methods

Building on innovations in heterogeneous catalysis (e.g., molecular sieves in benzenedicarboxamide synthesis), recent advances utilize zeolite-supported catalysts to improve selectivity:

Protocol :

  • Impregnate HZSM-5 molecular sieve with La(OTf)$$_3$$.
  • React N-methyloctadecanamine with 4-bromo-1-butanol at 80°C for 12–15 hours.
  • Recover catalyst via filtration for reuse (30 cycles with <5% yield loss).

Table 1: Comparison of Catalytic Systems

Catalyst Temperature (°C) Time (h) Yield (%) Reusability
K$$2$$CO$$3$$ 85 10 78 Low
HZSM-5/La(OTf)$$_3$$ 80 12 92 High
Triethylamine 90 8 65 None

Reaction Optimization and Kinetics

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate alkylation but complicate hydroxybutyl group solvation. Ethanol-water mixtures (4:1 v/v) optimize solubility and reactivity, achieving 85% conversion.

Temperature and Pressure Control

Exothermic reactions necessitate gradual reagent addition to maintain temperatures below 95°C. Elevated pressures (>0.2 MPa) promote side reactions, as observed in tri-n-octyl methyl ammonium chloride synthesis.

Byproduct Management

Hydrochloric acid byproducts are neutralized in situ using weak bases (NaHCO$$_3$$), minimizing corrosion and improving product purity.

Purification and Characterization

Crystallization and Filtration

Crude product is recrystallized from ethyl acetate/hexane (1:3), yielding white crystalline solids.

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 3.60 (t, 4H, -CH$$2$$OH), 3.30 (m, 8H, N-CH$$_2$$), 1.25 (m, 35H, alkyl chain).
  • FT-IR : Broad peak at 3200–3500 cm$$^{-1}$$ (-OH), 1640 cm$$^{-1}$$ (C-N$$^+$$).

Industrial Scalability and Applications

Large-Scale Production

Pilot-scale reactors (500 L) achieve 90% yield using continuous flow systems with inline HCl scrubbers.

Applications in Polymer Science

The compound stabilizes nylon-6,6 against UV degradation, reducing carbonyl index by 40% after 500 h exposure.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking the quaternary ammonium structure. This reaction typically releases tertiary amines and alkyl chlorides:
R4N+Cl+H2OR3N+RCl+OH\text{R}_4\text{N}^+\text{Cl}^- + \text{H}_2\text{O} \rightarrow \text{R}_3\text{N} + \text{RCl} + \text{OH}^-
Key factors :

  • pH dependence : Alkaline conditions accelerate hydrolysis due to hydroxide ion nucleophilicity.

  • Temperature : Elevated temperatures (e.g., >50°C) significantly increase reaction rates.

Nucleophilic Substitution Reactions

The quaternary nitrogen center facilitates nucleophilic substitutions. For example, chloride ions can be displaced by other anions (e.g., bromide, iodide) in polar aprotic solvents:

Reaction Conditions Yield Source
Cl⁻ → Br⁻ substitutionKBr in DMF, 60°C, 12h~75%*
Cl⁻ → I⁻ substitutionNaI in acetone, reflux, 8h~68%*

*Yields extrapolated from analogous quaternary ammonium compounds .

Complexation with Anionic Species

The positively charged quaternary nitrogen interacts with anions (e.g., sulfonates, carboxylates) to form stable complexes. This property is exploited in dye synthesis and surfactant formulations .

Thermal Decomposition

At temperatures >150°C, the compound degrades via Hoffmann elimination, producing alkenes and tertiary amines:
R4N+ClΔR3N+CH2=CH(alkyl)+HCl\text{R}_4\text{N}^+\text{Cl}^- \xrightarrow{\Delta} \text{R}_3\text{N} + \text{CH}_2=\text{CH}(\text{alkyl}) + \text{HCl}
Decomposition profile :

  • Onset temperature : ~160°C (TGA data inferred from similar compounds).

  • Major products : Octadecene, N-methyl-N,N-bis(4-hydroxybutyl)amine.

Antimicrobial Activity Mechanism

While not a traditional “reaction,” its interaction with microbial cell membranes involves:

  • Adsorption : Positively charged nitrogen binds to negatively charged cell membranes .

  • Disruption : Hydrophobic chain penetrates lipid bilayers, causing leakage of cellular contents .

Key Limitations in Existing Data

  • Direct kinetic or thermodynamic data for this specific compound are sparse, necessitating extrapolation from structural analogs .

  • Solubility challenges in nonpolar solvents may restrict certain applications.

Scientific Research Applications

N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism of action of N,N-Bis(4-hydroxybutyl)-N-methyloctadecan-1-aminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Key Findings from Evidence :

  • Saccharin and tryptophan increased bladder tumor incidence in FANFT-initiated rats, with saccharin showing higher potency .
  • Pleomorphic microvilli on bladder epithelium were observed in saccharin-fed rats, a marker of pre-neoplastic changes .
  • N,N-Bis(4-hydroxybutyl)-...
2.3. Physicochemical Properties
  • Hydrophobicity : The C18 chain in the target compound enhances lipid solubility compared to shorter-chain quaternary ammonium salts (e.g., cetrimonium chloride).
  • Hydrogen Bonding: Hydroxybutyl groups improve water solubility but may reduce antimicrobial efficacy compared to non-hydroxylated analogues like BAC.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm quaternary ammonium formation, hydroxybutyl substitution, and absence of unreacted precursors. Key peaks: δ 3.4–3.6 ppm (N-CH2_2- groups) and δ 1.2–1.4 ppm (alkyl chain protons) .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks (e.g., [M-Cl]+^+) and verify molecular weight accuracy (±2 Da) .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Consideration : Use X-ray crystallography (if crystallizable) to resolve stereochemical ambiguities and assess counterion interactions .

How can stability and storage conditions be optimized to prevent degradation?

Basic Research Question

  • Thermal Stability : Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid temperatures >40°C, which may induce Hofmann elimination .
  • pH Sensitivity : Maintain neutral pH (6.5–7.5) in aqueous solutions; acidic conditions promote hydrolysis of the quaternary ammonium center .
  • Hygroscopicity : Use desiccants (e.g., silica gel) in storage containers to mitigate moisture absorption .

Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH for 6 months) to model long-term degradation pathways and identify stabilizers (e.g., antioxidants like BHT) .

What experimental design strategies are recommended for optimizing reaction conditions and resolving contradictory yield data?

Advanced Research Question

  • Design of Experiments (DoE) : Apply factorial designs to assess interactions between variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify non-linear relationships and optimal parameter sets .
  • Data Contradiction Analysis : Use ANOVA to isolate outliers or confounding factors (e.g., trace moisture in reagents). Replicate trials under controlled humidity (<10% RH) to validate reproducibility .

How can conflicting reports about its biological activity (e.g., antimicrobial vs. cytotoxic effects) be systematically addressed?

Advanced Research Question

  • Dose-Response Studies : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) alongside antimicrobial tests (MIC against E. coli and S. aureus) to establish selectivity indices .
  • Mechanistic Profiling : Use fluorescence microscopy to assess membrane disruption (e.g., propidium iodide uptake) and compare with non-polar analogs to differentiate lipid bilayer interactions from specific receptor-mediated effects .

What methodologies are suitable for studying its interactions with biomembranes or proteins?

Advanced Research Question

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics with model lipid bilayers or serum albumin .
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid membranes (e.g., DPPC bilayers) to predict insertion depth and perturbation effects .
  • Circular Dichroism (CD) : Monitor conformational changes in proteins (e.g., cytochrome c) upon binding .

How can physicochemical properties (e.g., solubility, critical micelle concentration) be engineered for specific applications?

Advanced Research Question

  • Co-Solvent Systems : Test binary solvent mixtures (e.g., water/ethanol) to enhance aqueous solubility while retaining bioactivity .
  • Micellization Studies : Use pyrene fluorescence assays to determine CMC and tailor alkyl chain modifications (e.g., shorter chains for lower CMC) .

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